molecular formula C23H23N3O3 B12749822 3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester CAS No. 89054-88-6

3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester

Cat. No.: B12749822
CAS No.: 89054-88-6
M. Wt: 389.4 g/mol
InChI Key: CFQCPFALHPZURX-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxylic acid group, and a propyl ester group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester typically involves multiple steps. One common method includes the esterification of 3-pyridinecarboxylic acid with an appropriate alcohol in the presence of a catalyst. The reaction conditions often require an acidic or basic environment to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

Compared to these similar compounds, 3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester is unique due to its specific ester and amide functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

89054-88-6

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

[2-[benzyl(pyridine-3-carbonyl)amino]-2-methylpropyl] pyridine-3-carboxylate

InChI

InChI=1S/C23H23N3O3/c1-23(2,17-29-22(28)20-11-7-13-25-15-20)26(16-18-8-4-3-5-9-18)21(27)19-10-6-12-24-14-19/h3-15H,16-17H2,1-2H3

InChI Key

CFQCPFALHPZURX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)C1=CN=CC=C1)N(CC2=CC=CC=C2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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